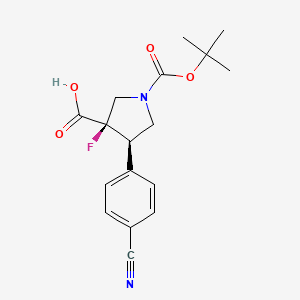
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanophenyl group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorine atom, and the attachment of the cyanophenyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyanophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-fluoropyrrolidine-3-carboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-3-fluoropyrrolidine-3-carboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-bromophenyl)-3-fluoropyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)-3-fluoropyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C17H19FN2O4 |
|---|---|
分子量 |
334.34 g/mol |
IUPAC 名称 |
(3R,4R)-4-(4-cyanophenyl)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN2O4/c1-16(2,3)24-15(23)20-9-13(17(18,10-20)14(21)22)12-6-4-11(8-19)5-7-12/h4-7,13H,9-10H2,1-3H3,(H,21,22)/t13-,17-/m0/s1 |
InChI 键 |
RXBZFBQCVDYEFO-GUYCJALGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)C#N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


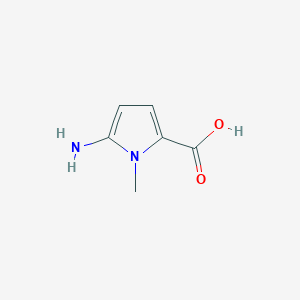

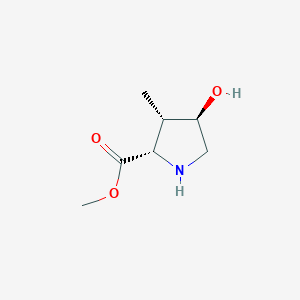


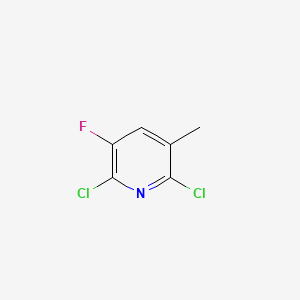
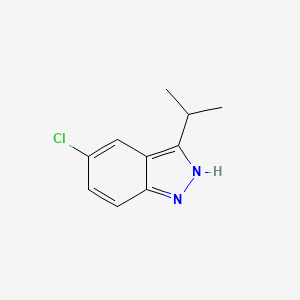
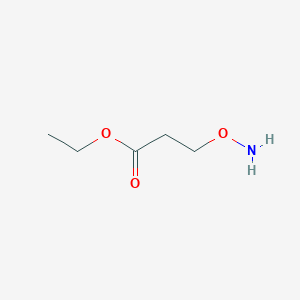



![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)

